(4-(Tert-butyl)phenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
(4-(Tert-butyl)phenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by three distinct structural domains:
- Aryl group: A 4-tert-butylphenyl moiety, contributing hydrophobicity and steric bulk.
- Piperidine core: A six-membered nitrogen-containing ring, influencing conformational flexibility and basicity.
This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural similarities to known piperidine-based pharmacophores .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS2/c1-20(2,3)17-6-4-16(5-7-17)18(23)22-11-8-15(9-12-22)14-25-19-21-10-13-24-19/h4-7,15H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGMDKMLDSVLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Tert-butyl)phenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone , known by its CAS number 1396844-79-3, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.4 g/mol. The structure features a tert-butyl group attached to a phenyl ring and a piperidine moiety linked through a thiazole derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1396844-79-3 |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylphenol with thiazole derivatives and piperidine intermediates. The synthesis pathway often utilizes various organic solvents and reagents to achieve optimal yields and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives containing thiazole rings possess significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL for certain derivatives .
Anticancer Properties
In vitro studies have indicated that thiazole-based compounds can inhibit cancer cell proliferation. For example, related compounds have been tested against human colon cancer cell lines, showing IC50 values as low as 4.363 μM, suggesting potent anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells.
Neuroprotective Effects
The compound's structural analogs have been evaluated for neuroprotective effects in models of ischemia/reperfusion injury. These studies revealed that certain derivatives can significantly reduce neuronal damage and exhibit antioxidant properties by scavenging reactive oxygen species (ROS) .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of thiazole derivatives, it was found that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The research highlighted the potential for these compounds to be developed into effective antibacterial agents.
Study 2: Anticancer Activity
A series of thiazole-containing compounds were synthesized and tested for their anticancer properties. One derivative showed remarkable selectivity against cancer cells with minimal toxicity to normal cells, indicating a promising therapeutic index for further development .
Scientific Research Applications
(4-(Tert-butyl)phenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting various biological pathways. The compound is characterized by a tert-butyl group, a thiazole moiety, and a piperidine ring.
Molecular Structure and Properties
The molecular structure of This compound consists of several functional groups that contribute to its reactivity and biological activity. The tert-butyl group enhances lipophilicity, which can improve the compound's ability to cross biological membranes. The thiazole ring is known for its diverse biological activities and often serves as a pharmacophore in drug design.
Potential Applications
The potential applications of This compound include:
- Drug development because it can potentially target various biological pathways.
- Interaction studies to understand how this compound behaves in biological systems. Key areas of focus include target identification, binding affinity, and selectivity.
Several compounds share structural similarities with This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-(Tert-butyl)phenyl)(...) | Tert-butyl, thiazole, piperidine | Antimicrobial, CNS-active |
| Thiazole Derivative A | Thiazole ring | Antibacterial |
| Piperidine Analog B | Piperidine ring | Analgesic |
| Phenolic Compound C | Hydroxy group | Antioxidant |
Comparison with Similar Compounds
Structural Variations in Aryl Groups
- Target compound : 4-Tert-butylphenyl group.
- Impact : The tert-butyl group enhances lipophilicity (predicted logP ~3.8) and may improve blood-brain barrier penetration compared to electron-withdrawing substituents.
- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Aryl group: 4-Trifluoromethylphenyl.
Heterocyclic Core Modifications
- Target compound : Piperidine ring.
- Impact : Piperidine’s lower basicity (pKa ~11) compared to piperazine (pKa ~9.8) may reduce cationic interactions at physiological pH, affecting target engagement.
- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one):
Side-Chain Variations
- Target compound : Thioether-linked dihydrothiazole.
- Impact : The dihydrothiazole ring’s sulfur and nitrogen atoms may confer resistance to oxidative metabolism compared to thiophene-containing analogs.
- Compound 21: Thiophene ring.
Key Data Table: Structural and Predicted Properties
| Property | Target Compound | Compound 21 | Compound 5 |
|---|---|---|---|
| Aryl Group | 4-Tert-butylphenyl | 4-Trifluoromethylphenyl | 4-Trifluoromethylphenyl |
| Core | Piperidine | Piperazine | Piperazine |
| Side Chain | Thioether-dihydrothiazole | Thiophene | Pyrazole-butane |
| Molecular Weight (Da) | ~417.6 | ~398.4 | ~409.5 |
| Predicted logP | 3.8 | 3.2 | 2.9 |
| Metabolic Stability | Moderate (dihydrothiazole) | Low (thiophene) | Moderate (pyrazole) |
Discussion of Research Findings
- Target Compound : The combination of a bulky tert-butyl group and dihydrothiazole side chain suggests optimized CNS penetration and metabolic stability relative to analogs like Compound 21. However, its piperidine core may reduce binding affinity to receptors requiring strong cationic interactions (e.g., 5-HT1A) compared to piperazine-based compounds .
- Limitations: Direct pharmacological data (e.g., IC50, Ki) for the target compound are unavailable in the provided evidence.
Q & A
Basic Question: What are the standard synthetic methodologies for preparing (4-(Tert-butyl)phenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Friedel-Crafts acylation for introducing the tert-butylphenyl group, using aluminum chloride (AlCl₃) as a Lewis catalyst under anhydrous conditions to prevent hydrolysis .
- Thioether linkage formation : Reacting a piperidine derivative with 4,5-dihydrothiazole-2-thiol under basic conditions (e.g., K₂CO₃) to form the (thio)methyl bridge.
- Coupling agents : Use of TBTU (tetramethyluronium tetrafluoroborate) and TEA (triethylamine) for amide bond formation, followed by purification via silica gel chromatography .
Key Parameters : Monitor reaction progress using TLC, and confirm purity via HPLC or mass spectrometry.
Basic Question: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, focusing on the tert-butyl group (δ ~1.3 ppm) and thiazole ring signals (δ ~3.5–4.5 ppm for dihydrothiazole protons) .
- X-ray crystallography : Resolve bond angles and stereochemistry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) ensure precise 3D conformation .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C₂₀H₂₇N₂O₂S₂: 407.15) .
Advanced Question: How can researchers optimize reaction conditions to improve synthesis yield while minimizing side products?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Compare AlCl₃ with alternative Lewis acids (e.g., FeCl₃) for Friedel-Crafts acylation efficiency .
- Solvent selection : Use polar aprotic solvents (e.g., DCM or DMF) to enhance coupling reactions and reduce hydrolysis .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., thioether formation) to suppress byproducts.
- Design of Experiments (DoE) : Apply factorial designs to test variables like stoichiometry, time, and catalyst loading. For example, a split-plot design with randomized blocks can isolate critical factors .
Advanced Question: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray results)?
Methodological Answer:
Resolve discrepancies via:
- Dynamic effects analysis : NMR chemical shifts may vary due to solvent polarity or tautomerism (e.g., thiazole ring dynamics). Compare data in deuterated DMSO vs. CDCl₃ .
- DFT calculations : Use density functional theory to model NMR shifts and compare with experimental values.
- Crystallographic refinement : Re-examine X-ray data (e.g., thermal parameters, occupancy) to rule out disorder in the tert-butyl or piperidine groups .
- Cross-validation : Correlate results with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) and elemental analysis .
Advanced Question: What experimental designs are recommended for evaluating the compound’s biological activity in antiviral assays?
Methodological Answer:
For antiviral studies:
- Cell-based assays : Use HIV entry inhibition models (e.g., pseudotyped viruses with CD4-binding site specificity). Include controls like maraviroc (CCR5 inhibitor) .
- Dose-response curves : Test concentrations from 0.1–100 µM, measuring IC₅₀ values via luciferase reporter assays.
- Cytotoxicity screening : Parallel MTT assays on human PBMCs to ensure selectivity (e.g., SI >10).
- Structural analogs : Compare activity of derivatives with modified thiazole or piperidine moieties to establish structure-activity relationships (SAR) .
Advanced Question: How can researchers investigate the compound’s stability under environmental or physiological conditions?
Methodological Answer:
Stability studies require:
- Hydrolytic degradation : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze via LC-MS to identify degradation products (e.g., thiol oxidation or piperidine ring cleavage) .
- Photostability testing : Expose to UV light (λ = 254 nm) and monitor changes in UV-Vis spectra.
- Environmental fate modeling : Use OECD guidelines to assess biodegradation (e.g., ready biodegradability tests) and partition coefficients (log P) .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal.
- Emergency procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
- Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) in designated containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
